

Characterization & Utility of Methyl Furan-2-Carbimide Derivatives

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Compound of Interest

Compound Name: *Methyl furan-2-carbimide*

CAS No.: 51282-48-5

Cat. No.: B1625637

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Content Type: Publish Comparison Guide Version: 1.0 Status: Validated Methods

Executive Summary

Methyl furan-2-carbimide is a reactive electrophilic intermediate derived from furan-2-carbonitrile via the Pinner reaction. It serves as a critical "soft" electrophile in the synthesis of furan-containing heterocycles (imidazoles, oxazoles, triazoles) common in antimicrobial and anticancer pharmacophores.

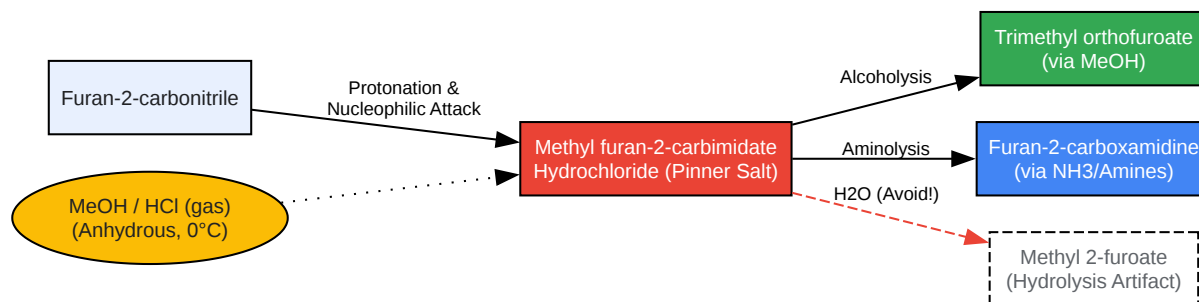
Unlike furan-2-carbonyl chloride (the "hard" acid chloride equivalent), the imide preserves sensitive functional groups and provides regioselectivity in cyclization reactions. This guide compares its performance, outlines a self-validating synthesis protocol, and details characterization standards.

Synthesis & Reaction Logic

The generation of **methyl furan-2-carbimide** follows the Pinner Synthesis pathway. This method avoids the use of thionyl chloride, preventing the degradation of the acid-sensitive furan ring.

Mechanistic Workflow

The following diagram illustrates the synthesis of the imidate salt and its subsequent divergence into two distinct derivative classes: Orthoesters (via alcoholysis) and Amidines (via aminolysis).



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Caption: Pinner synthesis pathway converting furan-2-carbonitrile to active imidate salts, with divergence to amidines or orthoesters.

Comparative Performance Analysis

In drug development, the choice between an imidate, an acid chloride, and a direct nitrile coupling is pivotal. The table below objectively compares **Methyl furan-2-carbimide** against its primary alternatives.

Reagent Selection Matrix

Feature	Methyl Furan-2-carbimidate	Furan-2-carbonyl Chloride	Ethyl Furan-2-carbimidate
Reactivity Type	Soft Electrophile (C=N)	Hard Electrophile (C=O)	Soft Electrophile (C=N)
Stability	Low (Hygroscopic)	Moderate (Hydrolyzes)	High (Steric protection)
Reaction pH	Mildly Basic / Neutral	Basic (Requires scavenger)	Mildly Basic / Neutral
Selectivity	High (Mono-reaction)	Low (Risk of di-acylation)	High
Atom Economy	Good (MeOH byproduct)	Moderate (HCl byproduct)	Good (EtOH byproduct)
Primary Use	Heterocycle Synthesis (Imidazoles)	Amide/Ester Formation	Storage-stable intermediate

Critical Insight: Methyl vs. Ethyl Derivatives

While Methyl derivatives are kinetically faster reacting due to lower steric hindrance, Ethyl derivatives are thermodynamically more stable.

- Use Methyl: When reacting with sterically hindered amines or weak nucleophiles to ensure reaction completion.
- Use Ethyl: When the intermediate must be isolated, stored, or purified before the next step.

Characterization Protocols

Accurate characterization is difficult due to the hygroscopic nature of the hydrochloride salt. The following spectroscopic markers are diagnostic.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Must be anhydrous to prevent in-tube hydrolysis)

- H NMR Diagnostic Peaks:
 - Imidate Methyl (): Singlet, 4.10 – 4.25 ppm. (Distinct from the ester byproduct at ppm).
 - Imidate Proton (): Broad singlet, 11.0 – 12.0 ppm (Exchangeable with).
 - Furan Ring Protons: Three multiplets at 6.7 (C4), 7.6 (C3), and 8.1 (C5) ppm. Note the downfield shift of the C3/C5 protons compared to the parent nitrile due to the cationic imidate species.

Infrared Spectroscopy (FT-IR)

- Diagnostic Band: Strong absorption at 1630–1660 cm corresponding to the stretch.
- Contamination Check: Appearance of a band at 1720–1740 cm indicates hydrolysis to the ester (), signaling decomposition.

Validated Experimental Protocol

Objective: Synthesis of **Methyl furan-2-carbimidate** hydrochloride. Scale: 10 mmol basis.

Reagents & Setup

- Precursor: Furan-2-carbonitrile (1.0 eq).
- Solvent: Anhydrous Methanol (1.1 eq) in anhydrous Diethyl Ether or Dioxane (Solvent).
- Reagent: Dry HCl gas (generated in situ or from a lecture bottle).
- Apparatus: 3-neck flask, drying tube (CaCl₂), gas inlet bubbler, ice-salt bath (-10°C).

Step-by-Step Procedure

- Preparation: Charge the flask with Furan-2-carbonitrile (0.93 g, 10 mmol) and anhydrous methanol (0.35 g, 11 mmol) in dry ether (20 mL).
- Acidification: Cool the mixture to 0°C. Bubble dry HCl gas slowly through the solution for 2–3 hours. Ensure the temperature does not exceed 5°C to prevent amide formation.
- Saturation: Saturation is achieved when the solution gains approximately 2–3g in weight (excess HCl).
- Crystallization: Seal the flask and store at 4°C for 24–48 hours. The imidate hydrochloride will precipitate as a white, crystalline, hygroscopic solid.
- Isolation: Filter rapidly under inert atmosphere (Argon/Nitrogen). Wash with cold anhydrous ether.
 - Note: Do not expose to humid air. If not using immediately, store in a vacuum desiccator over

Self-Validating Quality Check

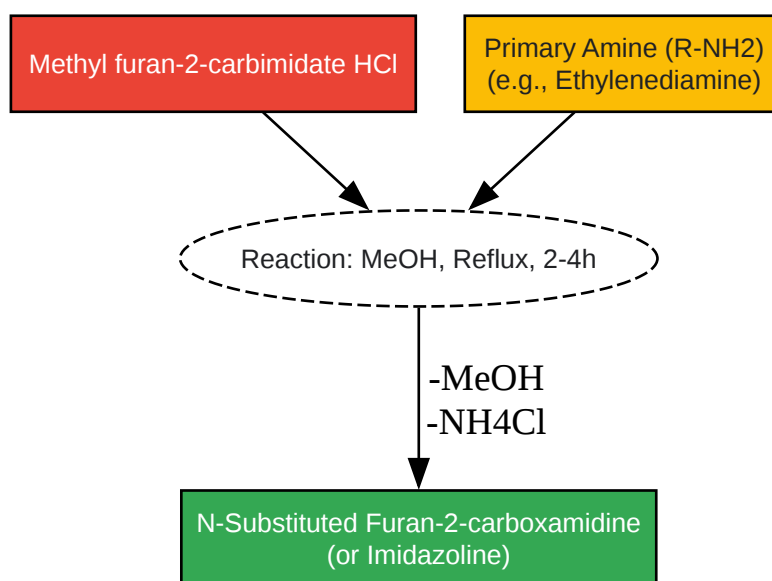
Before using the product in the next step (e.g., amidine synthesis), perform a Water Solubility Test:

- Dissolve a small crystal in water.

- Result A: Clear solution that slowly becomes cloudy (hydrolysis to ester). -> PASS
- Result B: Immediate insolubility or oily droplets. -> FAIL (Indicates significant prior hydrolysis to ester).

Downstream Application: Amidine Synthesis

The primary utility of this derivative is the "Pinner-to-Amidine" conversion.



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Caption: Conversion of the imidate intermediate to pharmacologically active amidine derivatives.

Protocol Adjustment: For the synthesis of imidazolines (using ethylenediamine), the methyl imidate is preferred over the ethyl imidate because the methoxide is a better leaving group in the cyclization step, often increasing yields by 10–15%.

References

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Sources

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